

Application Note: Caffeidine Acid Sodium Salt in Advanced Impurity Profiling of Caffeine

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Compound of Interest

Compound Name: Caffeidine Acid Sodium Salt

Cat. No.: B1157341

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Introduction & Scientific Context

In the pharmaceutical and food safety analysis of Caffeine (1,3,7-trimethylxanthine), impurity profiling is mandated by regulatory bodies (ICH Q3A/B, USP <1086>) to ensure product safety and stability. While Caffeine is generally stable under acidic conditions, it exhibits significant sensitivity to alkaline hydrolysis.

Caffeidine Acid (4-(1,3-dimethylureido)-1-methyl-1H-imidazole-5-carboxylic acid) is a critical degradation product formed downstream of Caffeidine (EP Impurity E). The degradation pathway proceeds via the hydrolytic opening of the pyrimidine ring of the xanthine core, initially yielding Caffeidine (an amide), which subsequently hydrolyzes to Caffeidine Acid.

The Sodium Salt form (CAS 54536-15-1) is utilized as the primary reference standard due to its superior solubility and solid-state stability compared to the free acid. However, its use requires precise stoichiometric adjustments during standard preparation to ensure accurate quantification of the free acid impurity in drug substances.

Chemical Basis of Impurity Formation

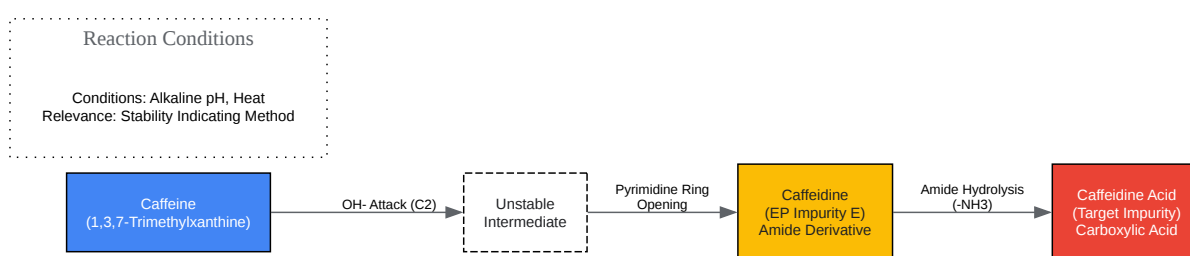
The degradation of caffeine under alkaline conditions follows a sequential hydrolysis pathway. Understanding this mechanism is vital for identifying "peaks of interest" in forced degradation studies.

- Step 1: Nucleophilic attack of hydroxide on the C-2 position of the pyrimidine ring.

- Step 2: Ring opening to form Caffeidine (Impurity E).
- Step 3: Further hydrolysis of the carboxamide moiety on the imidazole ring to a carboxylic acid, yielding Caffeidine Acid.

Visualizing the Degradation Pathway

The following diagram illustrates the structural transformation from Caffeine to Caffeidine Acid.



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Figure 1: Sequential alkaline hydrolysis pathway of Caffeine leading to Caffeidine Acid.[1][2]

Experimental Protocol: HPLC Analysis

This protocol is designed to separate the highly polar Caffeidine Acid from the neutral Caffeine parent peak and the intermediate Caffeidine.

Materials & Reagents

Component	Grade/Specification	Notes
Analyte	Caffeine API	Target concentration: 0.5 mg/mL
Reference Standard	Caffeidine Acid Sodium Salt	Purity > 98%; Store at 2-8°C (Hygroscopic)
Solvent A	Ammonium Acetate Buffer (10mM, pH 4.5)	pH controls ionization of the acid moiety
Solvent B	Acetonitrile (ACN)	HPLC Grade
Column	C18 (L1) End-capped	250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus)

Standard Preparation (Critical Stoichiometry)

Because the reference standard is a Sodium Salt, you must correct for the sodium counter-ion when calculating the concentration of the impurity (Free Acid).

Formula:

- MW Caffeidine Acid (Free): ~212.21 g/mol
- MW **Caffeidine Acid Sodium Salt**: ~234.19 g/mol
- Salt Factor: 1.10

Step-by-Step Preparation:

- Stock Solution (1000 µg/mL as Salt): Accurately weigh 11.0 mg of **Caffeidine Acid Sodium Salt** into a 10 mL volumetric flask. Dissolve in Water (do not use high organic diluent initially to ensure salt solubility).
- Working Standard (10 µg/mL as Free Acid):
 - Calculate the concentration of free acid in the stock:
(Free Acid).

- Dilute suitably with Mobile Phase A to reach target range (e.g., 5-10 µg/mL).

Chromatographic Conditions

Caffeidine Acid is significantly more polar than Caffeine. It will elute early (low k'). Ion-pairing or pH control is essential to prevent peak tailing.

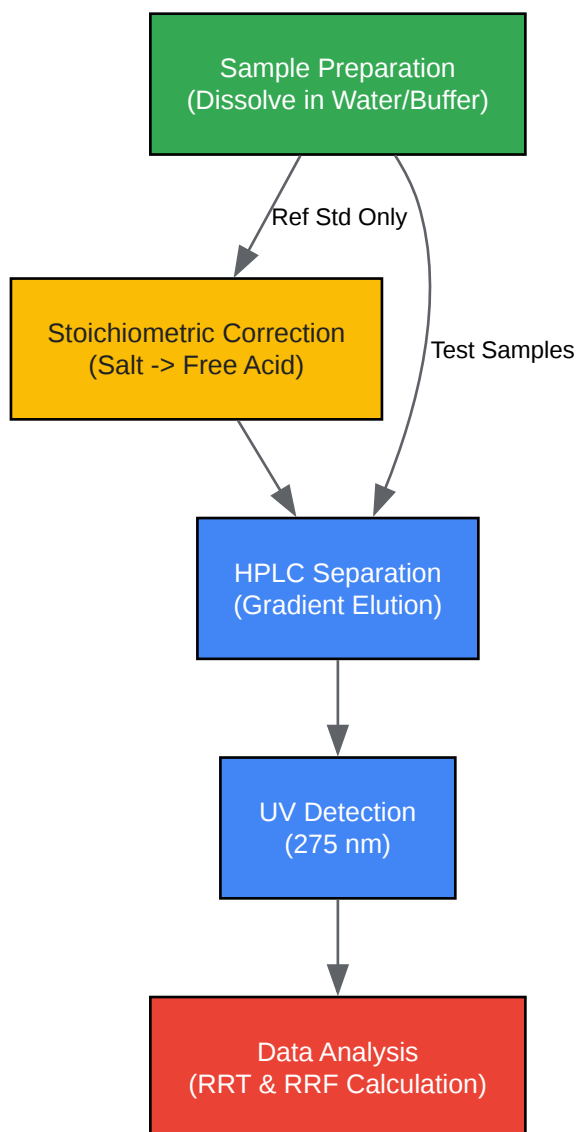
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV @ 275 nm (Caffeine max) and 254 nm (Impurity screening).
- Column Temp: 30°C

Gradient Program:

Time (min)	% Solvent A (Buffer)	% Solvent B (ACN)	State
0.0	95	5	Equilibration/Loading (Retains polar acid)
5.0	95	5	Isocratic Hold
20.0	70	30	Linear Ramp (Elutes Caffeine)
25.0	10	90	Wash

| 30.0 | 95 | 5 | Re-equilibration |

Analytical Workflow Diagram



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Figure 2: Analytical workflow for Caffeidine Acid determination.

Data Analysis & System Suitability[1][4]

Expected Retention Characteristics

Compound	Approx. RRT (Relative to Caffeine)	Polarity	Notes
Caffeidine Acid	~0.2 - 0.3	High (Acidic)	Elutes near void volume if %Organic is too high.
Caffeidine	~0.4 - 0.5	High (Amide)	Intermediate degradation product.
Caffeine	1.00	Moderate	Parent peak.

System Suitability Criteria

To ensure the trustworthiness of the data, the following criteria must be met before batch analysis:

- Resolution (Rs): > 2.0 between Caffeidine Acid and the Void Volume (t₀).
- Tailing Factor (T): < 1.5 for the Caffeidine Acid peak (Acidic analytes often tail; ensure pH is buffered).
- Precision: RSD < 2.0% for 6 replicate injections of the standard.

Calculation of Impurity Content

Note: If RRF (Relative Response Factor) is unknown, assume 1.0 for initial screening, but determine experimentally for validation.

Troubleshooting Guide

- Issue: Caffeidine Acid elutes in the void volume.
 - Cause: Mobile phase contains too much organic solvent at T=0.
 - Fix: Reduce initial ACN to 2-3% or use 100% Buffer for the first 3 minutes.
- Issue: Split peak for Caffeidine Acid.

- Cause: Sample diluent is stronger than mobile phase.
- Fix: Dissolve the Sodium Salt standard in Mobile Phase A (Buffer) rather than pure Methanol.
- Issue: Retention time drift.
 - Cause: pH fluctuation affecting the ionization of the carboxylic acid.
 - Fix: Ensure buffer capacity is sufficient (10-20 mM) and pH is strictly adjusted to 4.5.

References

- Axios Research. (n.d.). Caffeine Impurity 1 Sodium Salt.[3][4][5] Retrieved from [[Link](#)]
- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 126542, Caffeidine acid. Retrieved from [[Link](#)]
- Pharmaffiliates. (n.d.). Caffeine Impurity E (Caffeidine).[3][4][6][7] Retrieved from [[Link](#)]
- ResearchGate. (2020). The alkaline hydrolysis of caffeine. Retrieved from [[Link](#)]

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [scispace.com](https://www.scispace.com) [[scispace.com](https://www.scispace.com)]
- 3. Caffeine EP Impurity E HCl (Caffeidine HCl) - CAS - 107605-95-8 | Axios Research [[axios-research.com](https://www.axios-research.com)]
- 4. Caffeine Impurity 1 Sodium Salt - CAS - 54536-15-1 (free acid) | Axios Research [[axios-research.com](https://www.axios-research.com)]
- 5. Caffeine Impurity 1 Sodium Salt - SRIRAMCHEM [[sriramchem.com](https://www.sriramchem.com)]

- [6. usbio.net \[usbio.net\]](#)
- [7. pharmaffiliates.com \[pharmaffiliates.com\]](#)
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